molecular formula C10H6ClF3N2 B13552366 4-Chloro-7-methyl-2-(trifluoromethyl)quinazoline

4-Chloro-7-methyl-2-(trifluoromethyl)quinazoline

Cat. No.: B13552366
M. Wt: 246.61 g/mol
InChI Key: OEQFONHTVCAODC-UHFFFAOYSA-N
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Description

4-Chloro-7-methyl-2-(trifluoromethyl)quinazoline is a heterocyclic aromatic organic compound It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-methyl-2-(trifluoromethyl)quinazoline typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 4-chloro-2-nitroaniline and 2,2,2-trifluoroacetophenone.

    Cyclization: The key step involves the cyclization of these starting materials under acidic or basic conditions to form the quinazoline ring.

    Functional Group Introduction: The chloro, methyl, and trifluoromethyl groups are introduced through various substitution reactions using appropriate reagents.

Industrial Production Methods

Industrial production methods for this compound may involve:

    Batch Processing: Small-scale production using batch reactors where the reaction conditions are carefully controlled.

    Continuous Flow Processing: For large-scale production, continuous flow reactors may be used to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-methyl-2-(trifluoromethyl)quinazoline undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form various derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazolines, while oxidation and reduction can lead to quinazoline oxides or reduced quinazolines.

Scientific Research Applications

4-Chloro-7-methyl-2-(trifluoromethyl)quinazoline has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.

    Biological Studies: The compound is used in biological studies to investigate its effects on various cellular pathways and molecular targets.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Chloro-7-methyl-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets and pathways. For example:

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline
  • 4-Chloro-7-(trifluoromethyl)quinoline
  • 4-Chloro-2-methyl-quinazoline

Uniqueness

4-Chloro-7-methyl-2-(trifluoromethyl)quinazoline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

Molecular Formula

C10H6ClF3N2

Molecular Weight

246.61 g/mol

IUPAC Name

4-chloro-7-methyl-2-(trifluoromethyl)quinazoline

InChI

InChI=1S/C10H6ClF3N2/c1-5-2-3-6-7(4-5)15-9(10(12,13)14)16-8(6)11/h2-4H,1H3

InChI Key

OEQFONHTVCAODC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=NC(=N2)C(F)(F)F)Cl

Origin of Product

United States

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